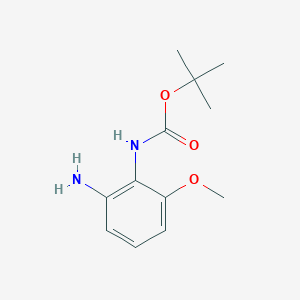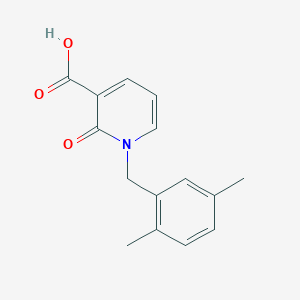
1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
説明
The compound is a derivative of dihydropyridine with a carboxylic acid group and a 2,5-dimethylbenzyl group attached. Dihydropyridines are a class of compounds that are often used in medicine, particularly in the treatment of high blood pressure . The 2,5-dimethylbenzyl group is a type of benzyl group with two methyl groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic ring structure of dihydropyridines, with the carboxylic acid and 2,5-dimethylbenzyl groups attached at the 1 and 3 positions, respectively . The exact geometry and conformation could vary depending on the specific substituents and conditions.Chemical Reactions Analysis
Dihydropyridines are known to undergo a variety of reactions, including oxidation and reduction reactions, and can act as ligands in complexation reactions . The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. In general, dihydropyridines tend to be crystalline solids, and the presence of the carboxylic acid group could increase the compound’s polarity and potentially its solubility in water .科学的研究の応用
Chemistry and Biochemistry of Related Compounds
- Betalains, which share structural similarities with the queried compound due to their nitrogenous core structure, serve as pigments in plants and possess chemosystematic markers. Their synthesis involves key enzymes and is influenced by various factors, contributing to pigment production for commercial extraction. These pigments are safe for consumption and offer health benefits (Khan & Giridhar, 2015).
- Studies on carboxylic acids, a functional group present in the queried compound, highlight their potential as biorenewable chemicals. Their inhibition effects on microbes due to their preservation properties suggest a focus on metabolic engineering to improve microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).
Biological Activities and Applications
- The review of the enzymology involved in the biotransformation of inorganic arsenic to more toxic species proposes a detoxification mechanism involving hydrogen peroxide, indicating the biochemical relevance of compounds similar to the queried chemical (Aposhian et al., 2004).
- The exploration of 1,3,4-oxadiazole structures, which bear resemblance to the dihydropyridine core of the queried compound, showcases their antitumor, antifungal, and antibacterial activities, highlighting the importance of these structures in drug synthesis (Karpenko, Panasenko, & Knysh, 2020).
Environmental and Industrial Applications
- The treatment of organic pollutants using oxidoreductive enzymes in the presence of redox mediators showcases the potential environmental applications of compounds with carboxylic acid functionalities, such as enhancing the degradation efficiency of recalcitrant compounds (Husain & Husain, 2007).
- The utilization of carboxylic acids in liquid-liquid extraction processes for the separation from aqueous solutions indicates their importance in chemical engineering and environmental science, highlighting the efficiency of using supercritical fluids and organic compounds as solvents (Djas & Henczka, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-5-6-11(2)12(8-10)9-16-7-3-4-13(14(16)17)15(18)19/h3-8H,9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAZHEJKFCIYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1441864.png)

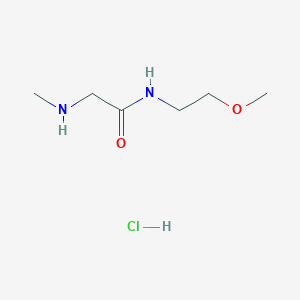

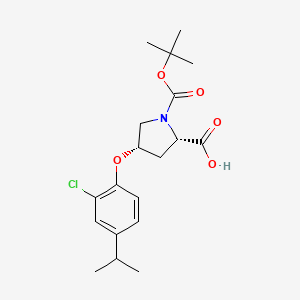
![N-{3-[(chloroacetyl)amino]phenyl}benzamide](/img/structure/B1441871.png)

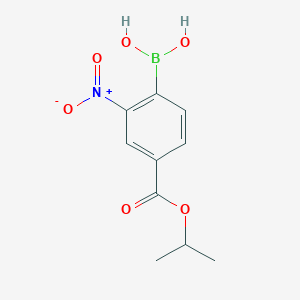
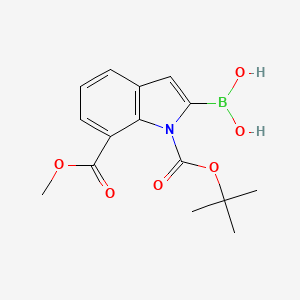
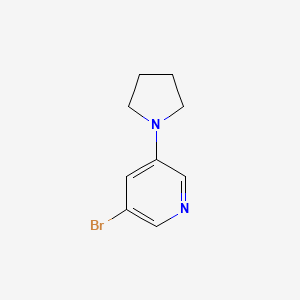
![4-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441882.png)
